![molecular formula C13H13ClFNO2 B2500823 2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287262-80-8](/img/structure/B2500823.png)
2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as CPP-115, is a potent inhibitor of the enzyme GABA transaminase. GABA transaminase is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on brain function.
Mecanismo De Acción
As mentioned earlier, 2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid inhibits the enzyme GABA transaminase, which breaks down the neurotransmitter GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a variety of effects on brain function. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. By increasing GABA levels, this compound can reduce neuronal excitability and promote relaxation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase GABA levels in the brain, reduce neuronal excitability, and promote relaxation. It has also been shown to reduce seizure activity in animal models of epilepsy. In addition, this compound has been found to enhance cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, making it a valuable tool for studying GABAergic neurotransmission. It has also been shown to have a good safety profile, with few side effects reported in animal studies. However, it is important to note that this compound has not yet been tested in human clinical trials, and its long-term safety and efficacy are not yet known.
Direcciones Futuras
There are several future directions for research on 2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. One area of interest is its potential therapeutic applications. This compound has shown promise in animal models of epilepsy, anxiety, addiction, and cognitive disorders, and further studies are needed to determine its potential as a treatment for these conditions. Another area of interest is its mechanism of action. While it is known that this compound inhibits GABA transaminase, the downstream effects of this inhibition are not yet fully understood. Further studies are needed to elucidate the molecular and cellular mechanisms underlying this compound's effects. Finally, there is a need for further safety and toxicity studies, particularly in human clinical trials, to determine the long-term safety and efficacy of this compound.
Métodos De Síntesis
The synthesis of 2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves several steps, including the formation of a bicyclic ring system and the addition of a chloro-fluoro-phenyl group. The final product is a white crystalline powder that is soluble in water and ethanol. The synthesis method has been optimized to produce high yields and purity, making this compound a valuable tool for research.
Aplicaciones Científicas De Investigación
2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to be effective in animal models of epilepsy, anxiety, and addiction. In addition, it has been suggested as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. This compound has also been used in studies of GABAergic neurotransmission and synaptic plasticity.
Propiedades
IUPAC Name |
2-amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO2/c14-9-2-1-7(15)3-8(9)12-4-13(5-12,6-12)10(16)11(17)18/h1-3,10H,4-6,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJAUQGKPNJFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)N)C3=C(C=CC(=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

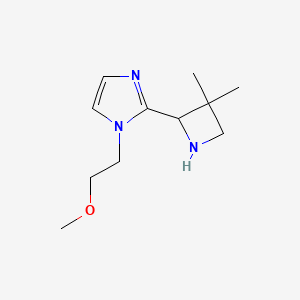
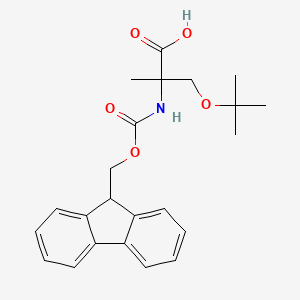
![6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2500745.png)

![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2500747.png)
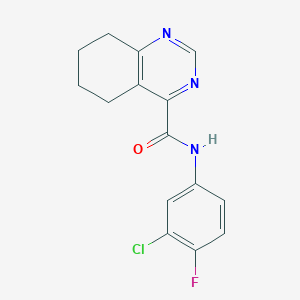

![Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2500750.png)
![2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2500752.png)
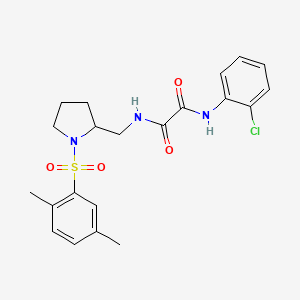

![N-(4-Chloro-3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2500755.png)
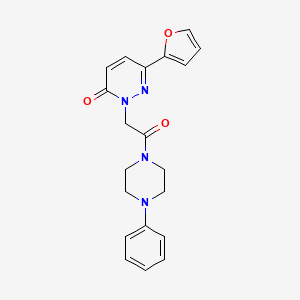
![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2500762.png)